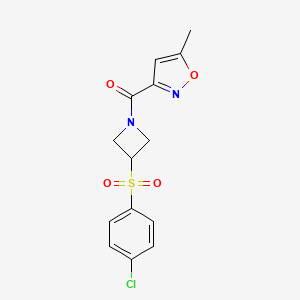

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-9-6-13(16-21-9)14(18)17-7-12(8-17)22(19,20)11-4-2-10(15)3-5-11/h2-6,12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSAKDUUYAEZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the Isoxazole Ring: The isoxazole ring can be synthesized through cycloaddition reactions and then attached to the azetidine-sulfonyl intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.

Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Preliminary studies indicate that compounds similar to (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone exhibit significant biological activities, including:

- Anti-inflammatory Properties : The sulfonamide linkage may enhance solubility and bioavailability, making it a candidate for anti-inflammatory drug development.

- Antimicrobial Activity : The isoxazole moiety is often associated with neuroprotective effects and potential activity against various cancer cell lines.

- Neuroprotective Effects : The unique structure may enhance interactions with specific biological targets, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several studies have focused on the pharmacological profile of related compounds:

- Anti-Cancer Activity : Research has shown that derivatives with isoxazole rings exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been tested for their efficacy against prostate cancer cells, demonstrating potential as modulators of nuclear receptors involved in cancer progression .

- Neuroprotective Studies : Investigations into the neuroprotective effects of isoxazole-containing compounds suggest that they may prevent neuronal damage in models of neurodegeneration. This aligns with findings that highlight their ability to interact with neurotransmitter systems, potentially leading to therapeutic applications in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone would depend on its specific biological target. Generally, such compounds may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Key Observations:

Heterocyclic Core: The azetidine ring distinguishes the target compound from larger heterocycles like triazoles (5-membered) or piperazines (6-membered).

Sulfonyl vs. Sulfanyl Groups : Unlike the sulfanyl (S–) group in the pyrazole derivative , the sulfonyl (SO₂) group in the target compound is strongly electron-withdrawing, which may improve solubility and stabilize charge-transfer interactions in biological systems.

Methanone Linkage: The methanone group is shared with piperazine derivatives , but its connection to an isoxazole (vs. aryl/piperazine) introduces distinct steric and electronic profiles.

Hypothetical Bioactivity and ADME Profiles

Based on structural analogs:

- Target Engagement : The sulfonyl group may mimic phosphate or carboxylate moieties in enzyme active sites, as seen in kinase inhibitors .

- Metabolism : The 5-methylisoxazole could reduce oxidative metabolism compared to unsubstituted heterocycles, enhancing half-life .

- Solubility : The sulfonyl group and polar azetidine may improve aqueous solubility relative to purely aromatic analogs .

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, synthesis methods, and case studies.

Structural Characteristics

The compound features a unique structure comprising an azetidine ring, a sulfonyl group, and an isoxazole moiety. These structural elements are critical for its biological interactions and pharmacological properties. The presence of the 4-chlorophenyl group indicates possible interactions with specific biological targets, enhancing its potential therapeutic applications.

1. Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Activity Against | IC50 Value (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 2.14 ± 0.003 |

| Compound B | Bacillus subtilis | 0.63 ± 0.001 |

| Compound C | Other strains | 21.25 (reference) |

2. Anti-inflammatory Effects

The sulfonamide functionality present in the compound is associated with anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory mediators, suggesting that this compound may also possess such activities .

3. Neuroprotective Effects

The isoxazole moiety is often linked to neuroprotective effects and potential activity against cancer cell lines. Studies indicate that derivatives of isoxazole can interact with neurotransmitter systems, providing a basis for further exploration in neuropharmacology .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and electrophilic additions. The choice of reagents and reaction conditions is crucial for obtaining high yields and purity:

- Nucleophilic Substitution : Utilizing the sulfonyl group as a leaving group.

- Electrophilic Addition : Involving the azetidine ring under specific conditions.

Case Studies

- Antibacterial Screening : A study synthesized several compounds bearing similar moieties and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited strong inhibitory effects on urease and acetylcholinesterase enzymes, which are crucial targets in drug development .

- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy of this compound in animal models, assessing its safety profile and therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the azetidine-sulfonyl intermediate via nucleophilic substitution. For example, coupling 4-chlorobenzenesulfonyl chloride with azetidine derivatives under basic conditions (e.g., sodium acetate) in polar aprotic solvents like DMF .

- Step 2: Methanone linkage using 5-methylisoxazole-3-carboxylic acid. Activation via carbodiimide coupling agents (e.g., DCC/DMAP) in dichloromethane or THF at 0–25°C .

- Purification: Recrystallization from DMF-acetic acid or ethanol mixtures improves yield and purity .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- NMR: Use - and -NMR to confirm sulfonyl and isoxazole moieties. The sulfonyl group deshields adjacent protons (δ 7.5–8.0 ppm for aromatic protons), while the isoxazole ring shows distinct peaks at δ 6.2–6.5 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight (CHClNOS, MW 366.04) with ESI-HRMS, targeting [M+H] at m/z 367.04 .

- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions. Single-crystal diffraction (e.g., Cu-Kα radiation) reveals bond angles and packing motifs, as demonstrated for analogous sulfonyl-azetidine structures .

Basic: What are the stability profiles under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 14 days. Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). Sulfonyl esters are prone to hydrolysis at pH > 10 .

- Solid-State Stability: Store under inert gas (N) at –20°C to prevent oxidation. Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for similar sulfonamides) .

Advanced: How does the sulfonyl group influence biological activity in target systems?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogs with/without the sulfonyl group in enzyme inhibition assays (e.g., kinase or protease targets). The sulfonyl group enhances binding via hydrogen bonding with catalytic lysine residues .

- Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions. For example, the sulfonyl oxygen may form key contacts with ATP-binding pockets, as seen in PI3K inhibitors .

Advanced: What environmental impact assessment methods are suitable for this compound?

Methodological Answer:

- OECD 301B Biodegradation Test: Incubate in activated sludge (30 days) to measure mineralization (CO evolution). Sulfonyl-containing compounds often show moderate persistence .

- Ecotoxicology: Use Daphnia magna acute toxicity assays (OECD 202). EC values correlate with logP; the compound’s hydrophobicity (logP ~2.5) suggests moderate aquatic toxicity .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from public repositories (ChEMBL, PubChem). Adjust for variables like assay type (e.g., cell-free vs. cell-based) and purity (>95% required for reproducibility) .

- Controlled Replication: Redesign experiments using split-plot factorial designs (e.g., varying concentrations, solvents) to isolate confounding factors .

Advanced: What computational strategies predict metabolic pathways?

Methodological Answer:

- In Silico Metabolism: Use software like ADMET Predictor or MetaDrug. Cytochrome P450 (CYP3A4) likely mediates sulfonyl oxidation, producing sulfonic acid derivatives. Validate with LC-MS/MS in hepatocyte incubations .

Advanced: How to optimize crystallization for structural studies?

Methodological Answer:

- Solvent Screening: Use vapor diffusion (hanging drop) with 96-well plates. Ethanol/water (7:3) or DMSO/ethyl acetate mixtures yield high-quality crystals for azetidine derivatives .

- Cryoprotection: Soak crystals in paratone-N or glycerol (20% v/v) before flash-freezing in liquid N .

Advanced: What strategies mitigate synthetic by-products?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR to track intermediate formation (e.g., sulfonyl chloride consumption at 1170 cm). Adjust stoichiometry if unreacted starting material persists .

- By-Product Identification: LC-MS/MS with CID fragmentation identifies dimers or hydrolysis products. Optimize reaction time/temperature to suppress side reactions .

Advanced: How to design dose-response studies for in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling: Administer the compound orally (10–100 mg/kg) in rodents. Collect plasma at 0.5, 2, 6, and 24 h for LC-MS analysis. Calculate AUC and half-life to establish dosing intervals .

- Toxicokinetics: Measure liver enzyme (ALT, AST) levels post-administration. Correlate with histopathology to assess hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.